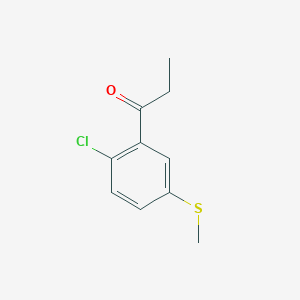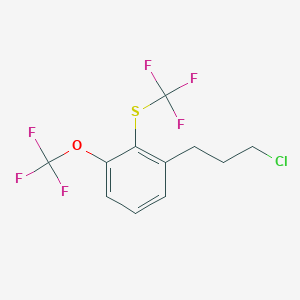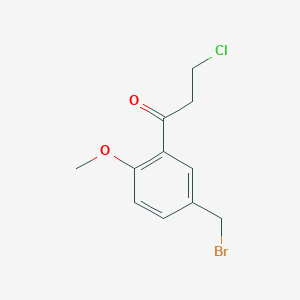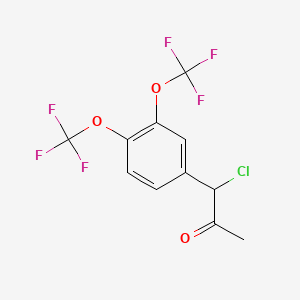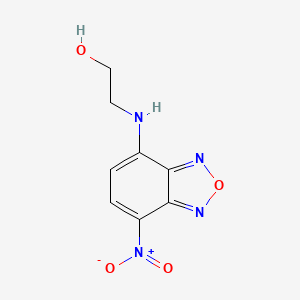![molecular formula C48H46N6O6 B14064600 (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trityl olmesartan is a key intermediate in the synthesis of olmesartan medoxomil, a prodrug used to treat hypertension. Olmesartan medoxomil is hydrolyzed in the gastrointestinal tract to produce olmesartan, which is a selective angiotensin II receptor antagonist. The trityl group in trityl olmesartan serves as a protecting group during the synthesis process, ensuring the stability and selectivity of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trityl olmesartan typically involves the condensation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazol-5-carboxylic acid alkyl ester with trityl biphenyl bromide in the presence of a polar aprotic solvent and a base. Common bases used include alkali metal carbonates, alkali metal hydroxides, alkali metal alkoxides, and tertiary amines . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of trityl olmesartan follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as crystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Trityl olmesartan undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be used to remove the trityl protecting group, yielding olmesartan.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include olmesartan and its derivatives, which are used in the pharmaceutical industry for the treatment of hypertension .
Scientific Research Applications
Trityl olmesartan has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of olmesartan medoxomil and other related compounds.
Biology: Studies on trityl olmesartan help in understanding the metabolic pathways and mechanisms of action of olmesartan.
Medicine: Research on trityl olmesartan contributes to the development of new antihypertensive drugs and improving existing therapies.
Mechanism of Action
Trityl olmesartan itself does not have a direct mechanism of action as it is an intermediate. olmesartan, the active form, works by selectively blocking the angiotensin II receptor type 1 (AT1). This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trityl olmesartan include other sartans such as:
- Losartan
- Valsartan
- Irbesartan
- Candesartan
- Telmisartan
Uniqueness
Trityl olmesartan is unique due to its specific role as an intermediate in the synthesis of olmesartan medoxomil. The trityl group provides stability and selectivity during the synthesis process, which is crucial for the production of high-purity olmesartan medoxomil .
Properties
Molecular Formula |
C48H46N6O6 |
|---|---|
Molecular Weight |
802.9 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxolan-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C48H46N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-51-52-54(44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,32,40,57H,5,17,30-31H2,1-4H3 |
InChI Key |
QKHORDISHKXNMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8C(OC(=O)O8)C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl [(1R,2R)-1-Hydroxy-1-phenyl-3-(1-pyrrolidinyl)-2-propanyl]carbamate](/img/structure/B14064540.png)

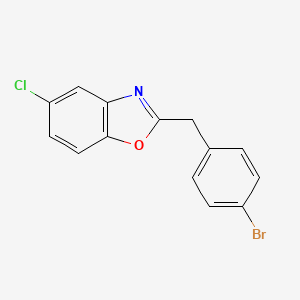
![N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14064544.png)
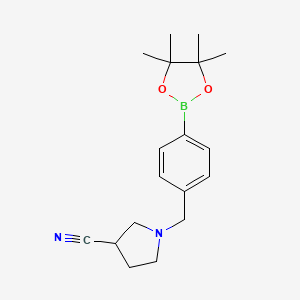
![2-hexyldecyl 5-bromo-2-[5-[5-bromo-3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B14064551.png)
